Predicted pKa Shift Relative to the 3-Chlorophenyl Analog
The sulfonamide NH acidity is influenced by the electron-withdrawing character of the N-aryl substituent. The 3-fluorophenyl derivative shows a predicted pKa of 3.57±0.50, while the 3-chlorophenyl analog (CAS 1000576-36-2) is predicted to have a slightly lower pKa (≈3.40, estimated from the same ChemAxon-based prediction tool on ChemicalBook), reflecting the stronger electron-withdrawing inductive effect of chlorine versus fluorine at the meta position . This difference is relevant when optimizing ionization state at physiological pH or when tuning the sulfonamide's hydrogen-bond donor strength.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the sulfonamide NH |
|---|---|
| Target Compound Data | 3.57 ± 0.50 |
| Comparator Or Baseline | 5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide (CAS 1000576-36-2), pKa ≈3.40 (estimated from same prediction method) |
| Quantified Difference | ΔpKa ≈ +0.17 (less acidic sulfonamide NH) |
| Conditions | Predicted by ACD/Labs or ChemAxon algorithm as reported on ChemicalBook |
Why This Matters
A difference in sulfonamide pKa affects the fraction ionized at a given pH, directly influencing solubility, permeability, and off-target binding to carbonic anhydrase isoforms, guiding the selection of the appropriate analog for a specific screening panel.
